N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-N'-(2-methoxyphenyl)ethanediamide
Description
N-[(4-Hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-N'-(2-methoxyphenyl)ethanediamide is a synthetic ethanediamide derivative featuring a tetrahydrobenzofuran core substituted with a hydroxy group at the 4-position and a methoxyphenyl moiety.
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-N'-(2-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-24-15-6-3-2-5-13(15)20-17(22)16(21)19-11-18(23)9-4-7-14-12(18)8-10-25-14/h2-3,5-6,8,10,23H,4,7,9,11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHHHVHOQNJIPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2(CCCC3=C2C=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-N’-(2-methoxyphenyl)ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the benzofuran core, followed by the introduction of the hydroxy and methoxy groups. The final step involves the formation of the ethanediamide linkage.
Preparation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.
Introduction of Hydroxy and Methoxy Groups: The hydroxy group can be introduced via hydroxylation reactions, while the methoxy group can be added through methylation reactions using reagents like methyl iodide.
Formation of Ethanediamide Linkage: The final step involves the reaction of the benzofuran derivative with an appropriate diamine under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-N’-(2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-N’-(2-methoxyphenyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-N’-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with proteins or enzymes, potentially modulating their activity. The benzofuran core may also interact with hydrophobic pockets in target molecules, influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrahydrobenzofuran or Fused Heterocyclic Cores
The tetrahydrobenzofuran moiety in the target compound is structurally analogous to fused-ring systems in other bioactive molecules. For example:
- 4-(4-Chloro-2-methylphenoxy)-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide (): This compound contains a tetrahydrobenzothiophene core linked to a butanamide group.
- N-(5-Chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-{[(5-methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)carbonyl]amino}cyclohexyl]ethanediamide (): This ethanediamide derivative incorporates a thiazolo-pyridine core and dimethylcarbamoyl groups, which may confer distinct binding properties compared to the hydroxy-tetrahydrobenzofuran system in the target compound .
Table 1: Structural Comparison of Core Heterocycles
Comparison with Sulfonamide and Triazole Derivatives
Sulfonamides and triazoles are well-studied classes with diverse biological activities. Key comparisons include:
- N-(4-Methoxyphenyl)benzenesulfonamide (): This sulfonamide features a methoxyphenyl group but lacks the ethanediamide linker. Its bioactivity is likely mediated through sulfonamide-protein interactions, whereas the target compound’s ethanediamide group may engage in hydrogen bonding with biological targets .
- 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (): These triazole-thiones exhibit tautomerism (thione vs. thiol forms) and strong C=S stretching vibrations (1247–1255 cm⁻¹ in IR). In contrast, the target compound’s ethanediamide group would show characteristic C=O stretches (~1660–1680 cm⁻¹) and NH bands (~3150–3400 cm⁻¹), similar to hydrazinecarbothioamides in .
Table 2: Spectral and Functional Group Comparisons
Table 3: Predicted Physicochemical Properties
Biological Activity
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-N'-(2-methoxyphenyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N2O4, with a molecular weight of 302.32 g/mol. The compound features a benzofuran ring system and an ethanediamide moiety that are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O4 |
| Molecular Weight | 302.32 g/mol |
| IUPAC Name | This compound |
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. It may exert effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential for protecting cells from oxidative stress and may contribute to the compound's therapeutic potential in various diseases.
Anticancer Properties
Studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), SGC7901 (gastric cancer), and ECA109 (esophageal cancer).
- Assay Used : MTT assay demonstrated significant cytotoxicity against these cell lines.
The observed cytotoxicity is attributed to the compound's ability to induce apoptosis in cancer cells.
Case Studies
- In Vitro Studies : In a study examining the effects of the compound on breast cancer cells (MCF-7), it was found that treatment led to a decrease in cell viability by over 50% at concentrations above 10 µM.
- Antimicrobial Activity : Similar compounds have been evaluated for their antimicrobial properties against various bacterial strains. Results indicated that they possess moderate antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 512 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
